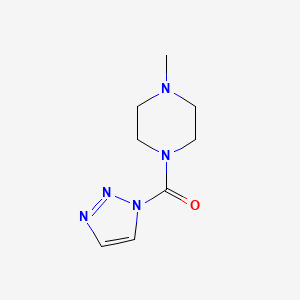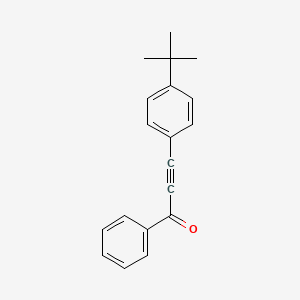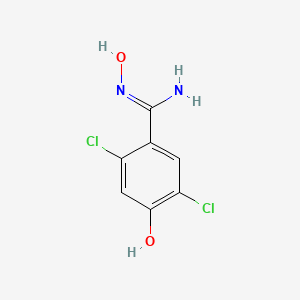
sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of a tetrahydroxyoxane ring and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the reaction of a suitable precursor with sodium hydroxide. One common method is the reaction of (4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Sodium gluconate: Similar in structure but lacks the tetrahydroxyoxane ring.
Sodium ascorbate: Contains a similar carboxylate group but has a different ring structure.
Sodium lactate: Contains a carboxylate group but lacks the hydroxyl groups.
Uniqueness
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its specific ring structure and the presence of multiple hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C6H9NaO7 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC 名称 |
sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2?,3?,4?,6?;/m0./s1 |
InChI 键 |
MSXHSNHNTORCAW-NSBQNPTMSA-M |
手性 SMILES |
[C@@H]1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14111754.png)


![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)



![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14111797.png)



